molecular formula C4H9N3O2 B8304931 N-Hydrazinocarbonylmethyl-N-methyl-formamide

N-Hydrazinocarbonylmethyl-N-methyl-formamide

Cat. No. B8304931
M. Wt: 131.13 g/mol
InChI Key: IFOQAMMOARQDSN-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

As described for example 112a, (formyl-methyl-amino)-acetic acid ethyl ester (Hay, Michael P.; Wilson, William R.; Denny, William A. Tetrahedron (2000), 56(4), 645-657) in ethanol was reacted with hydrazine hydrate (1.2 equivalents) at rt for 96 h. The mixture was concentrated and chromatographed (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 50:10:1) to afford the title compound as a colorless oil (yield: 84%). MS: m/e=100.1 [M+H−N2H4]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]([CH:8]=[O:9])[CH3:7])C.O.[NH2:12][NH2:13]>C(O)C>[NH:12]([C:4]([CH2:5][N:6]([CH3:7])[CH:8]=[O:9])=[O:3])[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(C)C=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 50:10:1)

Outcomes

Product
Name
Type
product
Smiles
N(N)C(=O)CN(C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.